Benzoic acid, 3,5-bis(phenylmethoxy)-, hydrazide
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Overview
Description
The compound "Benzoic acid, 3,5-bis(phenylmethoxy)-, hydrazide" is a derivative of benzoic acid hydrazide, which is a functional group that has been studied for various applications, including the synthesis of azo-benzoic acids and their precursors, as well as the formation of platinum complexes with potential cytotoxic effects against leukemia cells . Arylhydrazones of p-aminobenzoic acid hydrazide have also been evaluated for antimicrobial activity and their metabolism in hepatic microsomal systems .
Synthesis Analysis
The synthesis of benzoic acid hydrazide derivatives involves various chemical reactions, including the interaction with aromatic aldehydes to form arylhydrazones, which have been studied for their antimicrobial properties . Additionally, the synthesis of platinum (II) complexes with benzoic acid hydrazides has been characterized, suggesting a cis-square planar structure with hydrazide ligands coordinated via the NH2-groups . The synthesis process is often confirmed using spectroscopic techniques such as IR, 1H NMR, and UV-VIS .
Molecular Structure Analysis
The molecular structure and geometries of azo-benzoic acids and their precursors have been optimized using density functional theory, employing the B3LYP method and the 6-31G(d) basis set . The proposed structures for platinum complexes with benzoic acid hydrazides are based on elemental analysis, electric conductivity, IR, 1H NMR, and electronic spectra .
Chemical Reactions Analysis
Benzoic acid hydrazides are involved in various chemical reactions, including acid-base dissociation and azo-hydrazone tautomerism, which occur in solution and are dependent on solvent composition and pH . The reactivity of benzoic acid hydrazides with other compounds, such as the formation of platinum complexes, demonstrates their potential in medicinal chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoic acid hydrazides and their derivatives are characterized using spectroscopic techniques. UV-VIS absorption spectra are measured in organic solvents, and the influence of mixed solvent systems and the presence of base are investigated to characterize different species in solution . The growth-inhibitory effect of platinum complexes against leukemia cells indicates the biological activity of these compounds . The antimicrobial activity of arylhydrazones of p-aminobenzoic acid hydrazide further demonstrates the chemical properties of these derivatives .
Scientific Research Applications
Antitubercular Activity
Isoniazid, a well-known derivative of isonicotinic acid hydrazide, demonstrates the importance of benzoic acid derivatives and hydrazides in antitubercular activity. A critical review of over 200 derivatives, including hydrazides and hydrazones, revealed a complex relationship between structure, activity, and stability under in vitro conditions, emphasizing the challenges and opportunities in developing novel antitubercular agents from this class of compounds (Scior & Garcés-Eisele, 2006).
Endocrine Disruption and Toxicity Assessment
Research on bisphenol A (BPA) alternatives, including benzoic acid derivatives, highlighted the critical evaluation of carcinogenicity, reproductive toxicity, and endocrine disruption potential. This underscores the broader relevance of studying benzoic acid derivatives for safer consumer products, suggesting that such derivatives must be scrutinized for health and environmental impacts (den Braver-Sewradj et al., 2020).
Synthesis and Applications in Organic Chemistry
The versatility of benzoic acid derivatives, including hydrazides, is evident in their application across various domains of organic chemistry, including the synthesis of intermediates for metal passivators and light-sensitive materials. An example includes the practical synthesis of 5,5′-Methylene-bis(benzotriazole), illustrating the utility of these compounds in developing environmentally benign and efficient chemical processes (Gu et al., 2009).
Dietary Exposure and Toxicological Evaluations
The use of benzoic acid as a food preservative has prompted extensive research into its pharmacokinetics and toxicological profile across species. Physiologically-based pharmacokinetic (PBPK) modeling of benzoic acid provides a framework for assessing dietary exposures and understanding interspecies differences, contributing to safer use guidelines and regulatory standards (Hoffman & Hanneman, 2017).
Safety And Hazards
The safety data sheet for a similar compound, 3,5-Bis(phenylmethoxy)benzoic acid, indicates that it causes skin irritation and serious eye irritation . It’s recommended to wear protective gloves, clothing, and eye/face protection when handling the compound . If it comes into contact with the skin or eyes, wash thoroughly with plenty of water .
properties
IUPAC Name |
3,5-bis(phenylmethoxy)benzohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c22-23-21(24)18-11-19(25-14-16-7-3-1-4-8-16)13-20(12-18)26-15-17-9-5-2-6-10-17/h1-13H,14-15,22H2,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQDAXMSDQOXHLL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)C(=O)NN)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00477692 |
Source
|
Record name | Benzoic acid, 3,5-bis(phenylmethoxy)-, hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00477692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzoic acid, 3,5-bis(phenylmethoxy)-, hydrazide | |
CAS RN |
116168-85-5 |
Source
|
Record name | Benzoic acid, 3,5-bis(phenylmethoxy)-, hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00477692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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